4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine
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Overview
Description
4-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .
To introduce the thiomorpholine moiety, the pyrazole acid is converted to its corresponding acid chloride using thionyl chloride and N,N-dimethylformamide . The acid chloride is then reacted with thiomorpholine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic esterification with nanoscale titanium dioxide to improve reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring or the thiomorpholine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring or thiomorpholine moiety.
Scientific Research Applications
4-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets. For instance, it can inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death. The compound’s difluoromethyl and methyl groups, along with the thiomorpholine moiety, contribute to its binding affinity and specificity for the enzyme .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is a precursor in the synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine and shares the pyrazole ring structure.
Isopyrazam: A fungicide that also contains a pyrazole ring with similar substituents.
Sedaxane: Another fungicide with a pyrazole core, used for its broad-spectrum antifungal activity.
Uniqueness
This compound is unique due to the presence of the thiomorpholine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3OS/c1-14-6-7(8(13-14)9(11)12)10(16)15-2-4-17-5-3-15/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEDOWICCNFTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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